molecular formula C13H12F3N7O2 B2939279 2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 338405-18-8

2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2939279
CAS RN: 338405-18-8
M. Wt: 355.281
InChI Key: LMHPDFGUNSHSNU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, an acetamide group, and a trifluoromethylphenyl group . The presence of these functional groups suggests that this compound could have a variety of biological activities.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms . The compound also contains an acetamide group (a carbonyl group attached to a nitrogen atom) and a trifluoromethylphenyl group (a phenyl ring with a trifluoromethyl substituent) .

Scientific Research Applications

Synthesis and Biological Assessment

A study by Karpina et al. (2019) outlines the synthesis of novel acetamides with an 1,2,4-oxadiazole cycle, showcasing a method applicable for creating diverse functionalized triazolo[4,3-a]pyridine derivatives. This approach could potentially be adapted for synthesizing compounds with similar structural features to the one , emphasizing the significance of heterocyclic compounds in drug discovery and development (Karpina et al., 2019).

Chemical Properties and Reactivity

The reactivity of related compounds has been explored through various chemical reactions, including the synthesis of oxazoles and triazoles, which are crucial for developing pharmaceuticals and agrochemicals. For instance, a novel synthesis route for oxazoles was developed, potentially offering a new method for creating compounds with similar backbones (Huang et al., 1996).

Biological Evaluation and Potential Therapeutic Uses

Compounds structurally related to the one specified have been evaluated for their antimicrobial and anti-inflammatory properties. For example, Thomas et al. (2009) synthesized compounds tested for antimicrobial and anti-inflammatory activities, highlighting the pharmaceutical potential of such molecules (Thomas et al., 2009).

Molecular Docking and Antimicrobial Agents

Further research includes the synthesis and characterization of N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides evaluated as antimicrobial agents. These studies utilize molecular docking to understand the interaction between synthesized compounds and target proteins, providing a basis for designing drugs with enhanced efficacy (Almutairi et al., 2018).

properties

IUPAC Name

N'-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N7O2/c14-13(15,16)8-2-1-3-9(4-8)20-11(24)12(25)22-21-10(17)5-23-7-18-6-19-23/h1-4,6-7H,5H2,(H2,17,21)(H,20,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHPDFGUNSHSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)NN=C(CN2C=NC=N2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)N/N=C(/CN2C=NC=N2)\N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}-N-[3-(trifluoromethyl)phenyl]acetamide

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